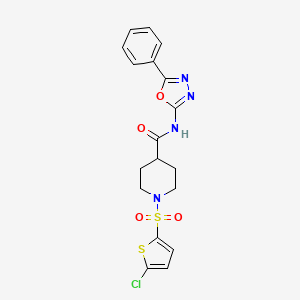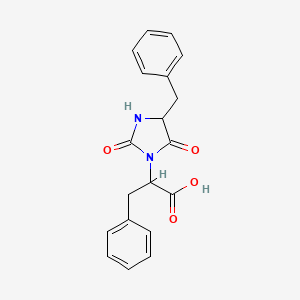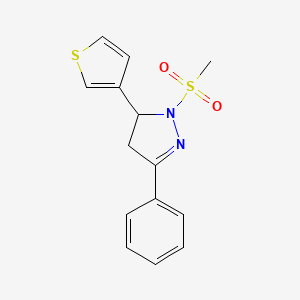
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits interesting biological properties, making it a promising candidate for drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the reaction of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with methanesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, methanesulfonyl chloride, base
Reaction
Step 1: Dissolve 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or ethanol., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture and stir for 10-15 minutes., Step 3: Slowly add methanesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: Purify the product by column chromatography or recrystallization to obtain 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole as a white solid.
Applications De Recherche Scientifique
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It exhibits potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It also shows significant anti-inflammatory and analgesic effects, making it useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms contribute to the anti-inflammatory, analgesic, and antitumor effects of this compound.
Effets Biochimiques Et Physiologiques
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. Furthermore, this compound exhibits antioxidant activity, which protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It exhibits potent biological activity at low concentrations, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. It also exhibits low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Propriétés
IUPAC Name |
2-methylsulfonyl-5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-20(17,18)16-14(12-7-8-19-10-12)9-13(15-16)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKECAFIIFMQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)
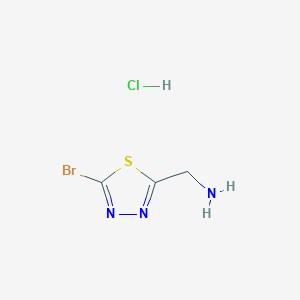
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)
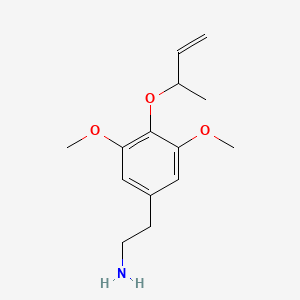
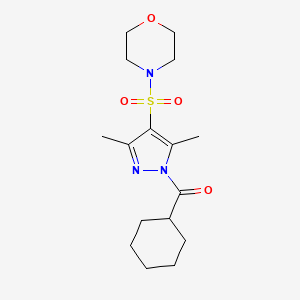
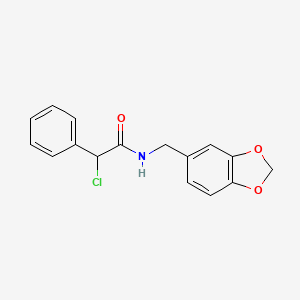
![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)
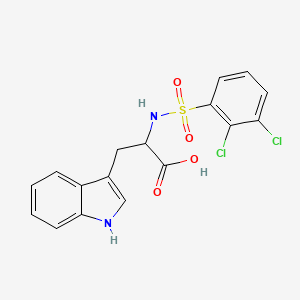
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
